molecular formula C19H17N3O3S B11275720 N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylacetamide

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylacetamide

Cat. No.: B11275720
M. Wt: 367.4 g/mol
InChI Key: AFKRQUPHTRUUIE-UHFFFAOYSA-N
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Description

N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-PHENYLACETAMIDE is a synthetic organic compound belonging to the class of phenylpyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-PHENYLACETAMIDE typically involves the reaction of 3-(6-methanesulfonylpyridazin-3-yl)aniline with phenylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-PHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-PHENYLACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is hypothesized to affect signal transduction pathways related to cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-PHENYLACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfonyl group enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C19H17N3O3S/c1-26(24,25)19-11-10-17(21-22-19)15-8-5-9-16(13-15)20-18(23)12-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,20,23)

InChI Key

AFKRQUPHTRUUIE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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